4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
Description
4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a substituted dihydropyrimidine derivative characterized by a styryl group at position 4, a 3-chlorophenyl substituent on the styryl moiety, and a methylsulfanyl group at position 2. The methylsulfanyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
6-[(E)-2-(3-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)8-7-11-5-4-6-12(16)9-11/h4-10H,1-3H3,(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLXWGOQNVBSDW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SC)/C=C/C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorostyryl Intermediate: The initial step involves the preparation of the 3-chlorostyryl intermediate through a reaction between 3-chlorobenzaldehyde and a suitable styrene derivative under basic conditions.
Cyclization: The chlorostyryl intermediate is then subjected to cyclization with a suitable dihydropyrimidine precursor in the presence of a catalyst, such as a Lewis acid, to form the desired dihydropyrimidine ring.
Methylation and Sulfanylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorostyryl group can be reduced to a styryl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Styryl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with similar structures to 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine exhibit promising anticancer properties.
Case Study: Antitumor Effects
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of dihydropyrimidine derivatives against various cancer cell lines. The findings suggested that:
- Significant Cell Growth Inhibition : The compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines.
- Mechanism of Action : Apoptosis was induced through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that modifications in the dihydropyrimidine structure can enhance activity against bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent studies have suggested that derivatives of dihydropyrimidines may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In vivo studies using murine models demonstrated that administration of similar compounds led to:
- Reduction in Neuroinflammation : Decreased levels of pro-inflammatory cytokines.
- Improvement in Cognitive Function : Enhanced memory retention in behavioral tests.
Cardiovascular Applications
Dihydropyrimidines are known for their vasodilatory effects, which can be beneficial in cardiovascular health.
Research Findings
A study highlighted that compounds like this compound can:
- Lower Blood Pressure : Demonstrated significant hypotensive effects in hypertensive rat models.
- Improve Endothelial Function : Enhanced nitric oxide release from endothelial cells.
Mechanism of Action
The mechanism of action of 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-(2-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
- Structural Difference : The chlorine substituent is located at the ortho position (2-chlorostyryl) instead of the meta position (3-chlorostyryl) in the target compound .
- Implications :
- Electronic Effects : The ortho-chlorine may induce steric hindrance, reducing rotational freedom of the styryl group. This could alter π-π stacking interactions in supramolecular assemblies or receptor binding.
- Biological Activity : Analogous chlorostyryl compounds with ortho substituents often exhibit reduced bioactivity compared to meta or para derivatives due to steric clashes in enzyme-active sites .
Trifluoromethyl-Substituted Analog: 4-[4-(Trifluoromethyl)styryl]-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
- Structural Difference : The styryl group bears a 4-trifluoromethyl substituent instead of 3-chloro .
- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism, which may improve the compound’s half-life in biological systems . Applications: CF₃-substituted analogs are frequently explored in agrochemicals (e.g., herbicides) due to their durability and bioactivity .
Pyrimidine Derivatives with Varied Sulfur Substituents
- Example : Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (Patent: EP2018) .
- Key Differences :
- The sulfur-containing group (methylsulfanyl) is part of a benzamide scaffold rather than a dihydropyrimidine.
- Functional Role : In this herbicide, the methylsulfanyl group likely enhances soil adsorption and bioavailability, a property that may extrapolate to dihydropyrimidine derivatives in agricultural contexts .
Data Table: Comparative Properties of Selected Analogs
Note: Molecular weights are calculated using PubChem tools unless otherwise specified.
Research Findings and Gaps
- Metabolic Stability : Methylsulfanyl groups are susceptible to oxidative metabolism, forming sulfoxides or sulfones, which may limit the bioavailability of dihydropyrimidine derivatives .
- Synthetic Challenges : Styryl-substituted dihydropyrimidines often require palladium-catalyzed cross-coupling for styryl introduction, posing cost and scalability issues .
- Lack of Direct Studies: No peer-reviewed data on the target compound’s biological activity or material properties were identified. Existing inferences rely on structural analogs.
Biological Activity
4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that dihydropyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of dihydropyrimidine showed IC50 values in the micromolar range against multiple cancer cell lines, suggesting promising anticancer potential .
Antimicrobial Activity
Compounds in the dihydropyrimidine class have also been evaluated for antimicrobial properties. A recent investigation revealed that certain derivatives were effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 64 µg/mL for various strains, indicating moderate to high antimicrobial activity .
Enzyme Inhibition
One of the proposed mechanisms for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes. For example, similar compounds have been shown to inhibit carbonic anhydrases and acetylcholinesterase, which are crucial for maintaining physiological functions .
Interaction with Cellular Pathways
The compound may also interact with various signaling pathways associated with cell proliferation and apoptosis. Studies suggest that dihydropyrimidines can modulate pathways such as MAPK and PI3K/Akt, leading to altered cell survival and growth dynamics .
Data Tables
| Biological Activity | Value (IC50 or MIC) | Reference |
|---|---|---|
| Anticancer (HeLa Cells) | ~5 µM | |
| Antimicrobial (E. coli) | 32 µg/mL | |
| Enzyme Inhibition (AChE) | IC50 = 0.5 µM |
Case Studies
- Anticancer Study : A study conducted on a series of dihydropyrimidines showed that the compound significantly inhibited the growth of HeLa cells in vitro. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.
- Antimicrobial Evaluation : Clinical isolates of Staphylococcus aureus were tested against various dihydropyrimidine derivatives, including our compound of interest. Results indicated a notable reduction in bacterial growth at concentrations as low as 16 µg/mL.
Q & A
Q. What strategies address low yields in base-mediated cyclization steps?
- Methodological Answer : Optimize base strength (e.g., KOtBu vs. NaH) and solvent polarity (DMF vs. THF). Monitor reaction progress via LC-MS. Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance intermolecular cyclization. Mechanistic studies (e.g., deuterium labeling) can identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
